molecular formula C20H13Cl2F3N2O B2776611 (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine CAS No. 1092346-29-6

(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine

Cat. No.: B2776611
CAS No.: 1092346-29-6
M. Wt: 425.23
InChI Key: URUBEKJNXKRDKP-YPXUMCKCSA-N
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Description

This compound is an oxime derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The pyridine ring is conjugated to a phenyl group via a methylidene linkage, forming a planar structure. The 2-chlorophenylmethoxy moiety introduces steric and electronic effects that differentiate it from analogs with alternative substitution patterns .

Properties

IUPAC Name

(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O/c21-17-4-2-1-3-15(17)12-28-27-10-13-5-7-14(8-6-13)19-18(22)9-16(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUBEKJNXKRDKP-YPXUMCKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine , commonly referred to in literature by its structural formula, exhibits significant biological activity that warrants detailed exploration. This article summarizes its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A trifluoromethyl group, which enhances lipophilicity and biological activity.
  • A chlorinated pyridine moiety, contributing to its pharmacological profile.
  • An amine functional group , which plays a crucial role in biological interactions.

The molecular formula for this compound is C16H14ClF3N2OC_{16}H_{14}ClF_3N_2O with a molecular weight of approximately 365.78 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the pyridine derivative through chlorination and trifluoromethylation.
  • Condensation reactions with appropriate amines to form the final product.
  • Purification methods , such as recrystallization or chromatography, to obtain high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives containing trifluoromethyl groups have shown enhanced efficacy against various bacterial strains, including R. solanacearum and Xanthomonas oryzae . Comparative studies suggest that the presence of the chlorinated pyridine significantly boosts antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For example, derivatives with piperazine rings have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves interference with cell cycle progression and induction of apoptosis .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound's structural analogs have been evaluated for anti-inflammatory properties. Inhibitory assays against cyclooxygenase (COX) enzymes revealed that certain derivatives can effectively suppress COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the pyridine ring significantly impact biological activity:

CompoundKey FeaturesBiological Activity
1Chlorinated pyridineAntimicrobial
2Nitro group on piperazineAnticancer
3Trifluoromethyl groupCNS activity

This table illustrates how specific functional groups contribute to the overall bioactivity of related compounds, suggesting that similar modifications could enhance the efficacy of this compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various trifluoromethylpyridine derivatives against R. solanacearum. Among them, a compound structurally related to this compound demonstrated an inhibition rate of 67% at a concentration of 100 mg/L, significantly outperforming standard treatments .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines treated with similar piperazine derivatives showed a dose-dependent decrease in viability, with IC50 values reported between 20–30 μM. These findings highlight the potential for further development into therapeutic agents targeting cancer .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
Research indicates that compounds similar to (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine exhibit potent antibacterial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. Such inhibition can lead to the development of new antibacterial agents that target resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action
The mechanism involves the selective inhibition of bacterial enzymes without affecting human equivalents, minimizing cytotoxicity in human cells. This selectivity is vital for developing safe therapeutic agents .

Agricultural Applications

Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. The presence of chlorine and trifluoromethyl groups enhances its biological activity against pests while potentially reducing environmental impact compared to traditional pesticides. Research has indicated that similar compounds can effectively manage pest populations while exhibiting lower toxicity to non-target organisms .

Case Studies and Research Findings

Study Findings Implications
Study on PPTase InhibitionIdentified several analogs with submicromolar activity against bacterial PPTasesPotential for developing new antibiotics targeting resistant bacteria
Pesticide Efficacy TrialsDemonstrated effectiveness against common agricultural pests with reduced toxicity profilesSupports the compound's use in sustainable agriculture

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs are compared in Table 1, highlighting differences in substituents and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Pyridine Benzyloxy Group Molecular Weight (g/mol) Predicted Density (g/cm³)
Target Compound 3-Cl, 5-CF₃ 2-Cl-C₆H₄ 418.12* 1.55 ± 0.1
(E)-(4-Chlorophenyl)methoxyamine 4-CF₃ 4-Cl-C₆H₄ 412.78 1.52 ± 0.1
(Z)-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}(methoxy)amine 3-Cl, 5-CF₃ -OCH₃ 252.62 1.34 ± 0.1

*Molecular weight inferred from analogs in .

Key Observations:

Trifluoromethyl at the pyridine 5-position enhances electron-withdrawing effects, stabilizing the aromatic system and influencing reactivity .

Stereochemical Considerations :

  • The (E)-oxime configuration is conserved across analogs, ensuring planar geometry for π-π stacking interactions. In contrast, (Z)-isomers (e.g., ) may exhibit reduced stability due to steric clashes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2-chlorophenyl)methoxy]amine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a structural analog) are synthesized using Buchwald-Hartwig amination under inert atmospheres with solvents like dioxane or toluene at 80–100°C . Optimizing catalyst loading (e.g., Pd(OAc)₂ with XPhos ligands) and base selection (e.g., NaOtBu) can improve yields >75% .
  • Data Contradiction : Conflicting reports on regioselectivity in trifluoromethylpyridine derivatives may arise from competing steric and electronic effects. For example, trifluoromethyl groups can deactivate adjacent positions, but chloro substituents may direct coupling reactions differently .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?

  • Methodology :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC-UV to determine partition coefficients (logP). Trifluoromethyl groups often reduce aqueous solubility, requiring co-solvents like PEG-400 for biological assays .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity. LC-MS can identify degradation products (e.g., hydrolysis of the imine bond or demethylation of methoxy groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of trifluoromethylpyridine derivatives, such as conflicting enzyme inhibition data?

  • Methodology :

  • Kinetic Assays : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration for kinase assays). For example, trifluoromethyl groups may enhance binding to hydrophobic pockets but reduce solubility, leading to variability in cell-based vs. biochemical assays .
  • Structural Analysis : Use X-ray crystallography or molecular docking to map interactions with target proteins (e.g., kinases or GPCRs). The 2-chlorophenylmethoxy group may sterically hinder binding in certain conformations .

Q. How can computational modeling guide the optimization of this compound for selective target engagement?

  • Methodology :

  • QM/MM Simulations : Predict electronic effects of substituents (e.g., chloro vs. trifluoromethyl) on binding affinity. For example, trifluoromethyl’s electron-withdrawing nature may stabilize π-π interactions in aromatic enzyme pockets .
  • ADMET Prediction : Use tools like SwissADME to balance lipophilicity (logP ≈ 3–4) and polar surface area (<100 Ų) to improve blood-brain barrier penetration or renal clearance .

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